3,4-Difluoro-5-methylbenzenesulfonamide

Carbonic Anhydrase Inhibition pKa Modulation Structure-Activity Relationship

3,4-Difluoro-5-methylbenzenesulfonamide (CAS 1803812-94-3) is a small-molecule sulfonamide with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.2 g/mol. The compound features a benzenesulfonamide core with two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1803812-94-3
Cat. No. B1413045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methylbenzenesulfonamide
CAS1803812-94-3
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)F)S(=O)(=O)N
InChIInChI=1S/C7H7F2NO2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,1H3,(H2,10,11,12)
InChIKeyYWRUZSOZRDJVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-methylbenzenesulfonamide (1803812-94-3): Technical Baseline and Procurement Relevance


3,4-Difluoro-5-methylbenzenesulfonamide (CAS 1803812-94-3) is a small-molecule sulfonamide with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.2 g/mol [1]. The compound features a benzenesulfonamide core with two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position . This specific substitution pattern distinguishes it from other regioisomeric difluoromethylbenzenesulfonamides, positioning it as a specialized building block in medicinal chemistry and chemical biology [2]. Commercially, it is available from multiple vendors at purities of ≥95% (AKSci) and ≥98% (MolCore) for research use .

3,4-Difluoro-5-methylbenzenesulfonamide (1803812-94-3): Why In-Class Substitution Is Scientifically Unsound


Benzenesulfonamides are not fungible; small changes in fluorine and methyl substitution patterns profoundly alter electronic distribution, pKa, lipophilicity, and target binding thermodynamics [1]. For example, calorimetric studies on a series of fluorinated benzenesulfonamides (C₆HₙF₅₋ₙSO₂NH₂) binding to bovine carbonic anhydrase II revealed that fluorination position and number shift the free energy of binding, with contributions partitioned among Zn(II)-sulfonamide coordination (≈65%), hydrogen bonding (≈10%), and hydrophobic contacts (≈25%) [2]. Substituting 3,4-difluoro-5-methylbenzenesulfonamide with a regioisomer like 2,3-difluoro-N-methylbenzenesulfonamide or 3,4-difluoro-2-methylbenzenesulfonamide would alter these thermodynamic contributions and, consequently, biological activity, synthetic reactivity, or assay performance . The following evidence quantifies where this specific compound differs from its closest analogs.

3,4-Difluoro-5-methylbenzenesulfonamide (1803812-94-3): Quantified Differentiators vs. Closest Analogs


Regioisomeric Differentiation: 3,4-Difluoro-5-methyl vs. 2,6-Difluoro-N-methyl Substitution and Predicted pKa Shift

The 3,4-difluoro-5-methyl substitution pattern on 3,4-difluoro-5-methylbenzenesulfonamide is predicted to yield a distinct sulfonamide pKa compared to regioisomers with ortho-fluorine substitution. Class-level evidence from a series of fluorinated benzenesulfonamides demonstrates that increasing fluorine substitution progressively lowers the sulfonamide group pKa, enhancing zinc-binding affinity in carbonic anhydrase inhibitors [1]. While direct experimental pKa data for this specific compound is not yet reported, the absence of ortho-fluorines (which would introduce steric hindrance and alter electronic effects) distinguishes it from analogs like 2,6-difluoro-N-methylbenzenesulfonamide (CAS 923243-84-9) [2].

Carbonic Anhydrase Inhibition pKa Modulation Structure-Activity Relationship Fluorinated Building Block

Commercial Purity Benchmarking: 3,4-Difluoro-5-methylbenzenesulfonamide (≥98%) vs. 3,4-Difluoro-2-methylbenzenesulfonamide (95%)

Among commercially available regioisomeric difluoromethylbenzenesulfonamides, 3,4-difluoro-5-methylbenzenesulfonamide is offered at a higher minimum purity (≥98% by MolCore) compared to the 2-methyl analog (3,4-difluoro-2-methylbenzenesulfonamide), which is listed at 95% purity from the same vendor class . This 3% purity differential is meaningful for applications requiring high-purity starting materials, such as late-stage functionalization or biological assay development .

Synthetic Building Block Purity Specifications Procurement Chemical Synthesis

Patent-Class Association: 3,4-Difluoro-5-methyl Substitution Pattern in Carbonic Anhydrase Inhibitor IP

The 3,4-difluoro substitution pattern is explicitly claimed in European Patent EP2914583, which covers fluorinated benzenesulfonamides as carbonic anhydrase inhibitors [1]. This patent, granted to Vilnius University, describes compounds with 3,4-difluoro substitution as part of a broader genus showing picomolar affinity for tumor-associated carbonic anhydrase IX (Kd = 43 pM observed, 1.1 pM intrinsic for compound 10h, a 3,4-substituted analog) [2]. While 3,4-difluoro-5-methylbenzenesulfonamide itself is not the exact compound 10h, its core substitution pattern aligns with the patent's preferred embodiments, suggesting its utility as a synthetic intermediate or comparator in CA inhibitor development [3].

Carbonic Anhydrase Patent Analysis Intellectual Property Anticancer Research

Vendor Availability Differentiation: 3,4-Difluoro-5-methylbenzenesulfonamide vs. Unsubstituted 3,4-Difluorobenzenesulfonamide

3,4-Difluoro-5-methylbenzenesulfonamide is available from specialized vendors (AKSci, MolCore, smolecule) at research-scale quantities, with stated purities of 95-98% . In contrast, the non-methylated analog 3,4-difluorobenzenesulfonamide (CAS 423-40-3) is more widely available but lacks the methyl group that enhances lipophilicity (calculated logP for target compound ≈1.5 vs. ≈1.0 for the des-methyl analog) . The methyl group also provides a synthetic handle for further functionalization (e.g., benzylic oxidation or cross-coupling), which is absent in the des-methyl analog .

Chemical Procurement Vendor Comparison Supply Chain Building Block Availability

3,4-Difluoro-5-methylbenzenesulfonamide (1803812-94-3): Evidence-Backed Application Scenarios


Synthesis of Carbonic Anhydrase IX Inhibitor Analogs

This compound serves as a key starting material for generating focused libraries of 3,4-difluoro-5-substituted benzenesulfonamides targeting carbonic anhydrase IX (CA IX) [1]. The 3,4-difluoro substitution pattern is a privileged scaffold in CA IX inhibitors, with optimized derivatives achieving picomolar dissociation constants (Kd = 43 pM for compound 10h) [2]. Researchers can leverage the 5-methyl group for further diversification via benzylic functionalization or as a control for SAR studies comparing methyl vs. hydrogen at this position [3].

Fluorinated Building Block for Medicinal Chemistry

The compound is a versatile synthetic intermediate for introducing a fluorinated benzenesulfonamide moiety into larger drug-like molecules [1]. Its ≥98% purity specification (from MolCore) makes it suitable for late-stage functionalization without additional purification [2]. The combination of two fluorine atoms and a methyl group provides a balance of metabolic stability, lipophilicity, and synthetic tractability that is valuable in hit-to-lead optimization programs [3].

Competitive Intelligence and Freedom-to-Operate Analysis in CA Inhibitor Programs

Given that the 3,4-difluoro substitution pattern is explicitly claimed in EP2914583 (granted to Vilnius University) [1], this compound is a relevant comparator or reference standard for evaluating the novelty and non-obviousness of new carbonic anhydrase inhibitor patent applications [2]. Its availability from multiple commercial sources at defined purities facilitates its use as a positive control or benchmark in such analyses [3].

Physicochemical Probe for Thermodynamic Binding Studies

Class-level evidence from isothermal titration calorimetry (ITC) studies on fluorinated benzenesulfonamides indicates that compounds with this substitution pattern exhibit distinct thermodynamic signatures (ΔH and ΔS contributions) when binding to carbonic anhydrase isoforms [1]. 3,4-Difluoro-5-methylbenzenesulfonamide can be employed as a probe to dissect the enthalpic and entropic contributions of the methyl group to binding, complementing data obtained for des-methyl analogs [2].

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